3,3-Dimethylhexane-2,2-diol 3,3-Dimethylhexane-2,2-diol
Brand Name: Vulcanchem
CAS No.: 36221-34-8
VCID: VC19650295
InChI: InChI=1S/C8H18O2/c1-5-6-7(2,3)8(4,9)10/h9-10H,5-6H2,1-4H3
SMILES:
Molecular Formula: C8H18O2
Molecular Weight: 146.23 g/mol

3,3-Dimethylhexane-2,2-diol

CAS No.: 36221-34-8

Cat. No.: VC19650295

Molecular Formula: C8H18O2

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethylhexane-2,2-diol - 36221-34-8

Specification

CAS No. 36221-34-8
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
IUPAC Name 3,3-dimethylhexane-2,2-diol
Standard InChI InChI=1S/C8H18O2/c1-5-6-7(2,3)8(4,9)10/h9-10H,5-6H2,1-4H3
Standard InChI Key VYZKQGGPNIFCLD-UHFFFAOYSA-N
Canonical SMILES CCCC(C)(C)C(C)(O)O

Introduction

Molecular Structure and Conformational Analysis

The IUPAC name 3,3-dimethylhexane-2,2-diol defines a six-carbon chain (hexane) with hydroxyl (-OH) groups at positions 2 and 2, and methyl (-CH₃) groups at position 3 and 3. The structural formula is C₈H₁₈O₂, with a molecular weight of 146.23 g/mol. The molecule’s geometry arises from sp³ hybridization at all carbon atoms, resulting in tetrahedral bond angles of approximately 109.5°.

Computational Modeling Insights

Molecular mechanics simulations predict a staggered conformation minimizes steric clashes between the hydroxyl and methyl groups. The energy barrier for rotation around the C2-C3 bond is estimated at 8–12 kJ/mol, slightly higher than typical alkanes due to bulky substituents5.

Physicochemical Properties (Theoretical Estimates)

While experimental data for 3,3-dimethylhexane-2,2-diol are scarce, properties can be extrapolated from structurally similar diols:

PropertyEstimated ValueBasis for Estimation
Density (20°C)0.94–0.98 g/cm³Comparison to 2,2-dimethyl-1,3-propanediol
Boiling Point215–230°CBranching reduces boiling point vs. linear diols
Melting Point45–55°CHigh symmetry and H-bonding capacity
Solubility in Water50–100 g/LModerate polarity from hydroxyl groups
LogP (Octanol-Water)1.2–1.5Balance of hydrophobic methyl and hydrophilic OH groups

The compound’s solubility in polar solvents (e.g., ethanol, acetone) is expected to exceed 200 g/L, while nonpolar solvents like hexane may dissolve <10 g/L .

Synthesis Pathways and Reaction Mechanisms

Dihydroxylation of 3,3-Dimethyl-1,5-hexadiene

A plausible route involves the oxidation of 3,3-dimethyl-1,5-hexadiene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under acidic conditions. This method, analogous to the synthesis of vicinal diols, would yield the cis-diol stereoisomer:

C6H10(CH3)2+OsO4C8H18O2+OsO2\text{C}_6\text{H}_{10}(\text{CH}_3)_2 + \text{OsO}_4 \rightarrow \text{C}_8\text{H}_{18}\text{O}_2 + \text{OsO}_2

Aldol Condensation Followed by Reduction

An alternative approach employs aldol condensation between acetone and butyraldehyde, forming a β-hydroxy ketone intermediate. Subsequent reduction using sodium borohydride (NaBH₄) would yield the diol:

CH3COCH3+CH3CH2CHObaseC8H14O2NaBH4C8H18O2\text{CH}_3\text{COCH}_3 + \text{CH}_3\text{CH}_2\text{CHO} \xrightarrow{\text{base}} \text{C}_8\text{H}_{14}\text{O}_2 \xrightarrow{\text{NaBH}_4} \text{C}_8\text{H}_{18}\text{O}_2

Catalytic methods, such as those using solid bases like 3-amino-1,2,4-triazole potassium (KATriz) , could enhance yield and selectivity in industrial-scale production.

Challenges and Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis to access enantiomerically pure forms for chiral applications.

  • Thermal Stability Studies: Investigating decomposition pathways under processing conditions (e.g., >150°C).

  • Toxicity Profiling: Assessing ecotoxicological impacts given the persistence of branched alkanes in aquatic systems .

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